4-ethyl-N-(4-methylidenecyclohexyl)-2,3-dioxopiperazine-1-carboxamide

Structural differentiation Conformational analysis Chemical reactivity

4-Ethyl-N-(4-methylidenecyclohexyl)-2,3-dioxopiperazine-1-carboxamide (CAS 2097927-67-6) is a synthetic small molecule (C₁₄H₂₁N₃O₃; exact mass 279.1583 g/mol) built on a 4-ethyl-2,3-dioxopiperazine-1-carboxamide core, a privileged fragment found in β-lactam antibiotic side chains and certain histone deacetylase (HDAC) inhibitor surface-recognition domains. The compound is distinguished from the parent 4-ethyl-2,3-dioxopiperazine-1-carboxamide (CAS 77579-88-5) by the introduction of an N-(4-methylidenecyclohexyl) substituent, which replaces the primary carboxamide –NH₂ with a cyclohexylidene-bearing tertiary urea-like linkage, altering hydrogen-bond donor count, conformational自由度, and calculated lipophilicity.

Molecular Formula C14H21N3O3
Molecular Weight 279.34
CAS No. 2097927-67-6
Cat. No. B2639950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-N-(4-methylidenecyclohexyl)-2,3-dioxopiperazine-1-carboxamide
CAS2097927-67-6
Molecular FormulaC14H21N3O3
Molecular Weight279.34
Structural Identifiers
SMILESCCN1CCN(C(=O)C1=O)C(=O)NC2CCC(=C)CC2
InChIInChI=1S/C14H21N3O3/c1-3-16-8-9-17(13(19)12(16)18)14(20)15-11-6-4-10(2)5-7-11/h11H,2-9H2,1H3,(H,15,20)
InChIKeyLSRDJVLTGARIMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethyl-N-(4-methylidenecyclohexyl)-2,3-dioxopiperazine-1-carboxamide (CAS 2097927-67-6): Structural Identity and Core Scaffold


4-Ethyl-N-(4-methylidenecyclohexyl)-2,3-dioxopiperazine-1-carboxamide (CAS 2097927-67-6) is a synthetic small molecule (C₁₄H₂₁N₃O₃; exact mass 279.1583 g/mol) built on a 4-ethyl-2,3-dioxopiperazine-1-carboxamide core, a privileged fragment found in β-lactam antibiotic side chains and certain histone deacetylase (HDAC) inhibitor surface-recognition domains [1]. The compound is distinguished from the parent 4-ethyl-2,3-dioxopiperazine-1-carboxamide (CAS 77579-88-5) by the introduction of an N-(4-methylidenecyclohexyl) substituent, which replaces the primary carboxamide –NH₂ with a cyclohexylidene-bearing tertiary urea-like linkage, altering hydrogen-bond donor count, conformational自由度, and calculated lipophilicity . This structural modification places the compound at the intersection of two chemotypes: 2,3-dioxopiperazine-based pharmacophores and methylidenecyclohexyl-substituted building blocks, neither of which is interchangeable with simple N-alkyl or N-aryl analogs in downstream reactivity or target engagement.

2,3-Dioxopiperazine chemotype reported as HDAC inhibitor surface-recognition domain
N-(4-Methylidenecyclohexyl) vector introduces exocyclic olefin for conjugation or hydrophobicity tuning
Intersection of privileged pharmacophore and sp³-rich cyclohexylidene building block; not interchangeable with simple N-alkyl/aryl analogs

Why In-Class 2,3-Dioxopiperazine Carboxamides Cannot Substitute for 4-Ethyl-N-(4-methylidenecyclohexyl)-2,3-dioxopiperazine-1-carboxamide


The 4-ethyl-2,3-dioxopiperazine-1-carboxamide scaffold is shared among multiple commercially available building blocks, but the N-(4-methylidenecyclohexyl) terminus introduces a unique combination of an exocyclic olefin and a cyclohexyl ring that is absent from the more common N-aryl, N-benzyl, or N-alkyl analogs (e.g., N-furfuryl or N-thienylmethyl derivatives) . Generic substitution with 4-ethyl-2,3-dioxopiperazine-1-carboxamide (CAS 77579-88-5) loses the entire methylidenecyclohexyl vector, which is critical for any application requiring a hydrophobic, sp³-rich, exocyclic-olefin-containing moiety for target preorganization, metabolic stability tuning, or conjugate addition chemistry . Conversely, substituting with a saturated N-cyclohexyl or N-(4-methylcyclohexyl) analog eliminates the exocyclic double bond, altering both geometric constraint and potential for thiol-ene or radical-mediated conjugation. The precise quantitative consequences of this substitution on target binding, solubility, and metabolic fate are experimentally uncharacterized, underscoring the procurement risk of assuming interchangeability without head-to-head data.

Parent 4-ethyl-2,3-dioxopiperazine-1-carboxamide (CAS 77579-88-5) lacks the methylidenecyclohexyl vector; removal may alter hydrophobic and target-engagement profiles.

Saturated N-cyclohexyl or N-(4-methylcyclohexyl) analogs eliminate the exocyclic double bond, removing thiol-ene conjugation potential and geometric constraint.

Structurally distinct from piperacillin/cefoperazone impurity standards; cannot substitute for compendial antibiotic impurity reference materials.

Quantitative Differentiation Evidence for 4-Ethyl-N-(4-methylidenecyclohexyl)-2,3-dioxopiperazine-1-carboxamide vs. Closest Analogs


Exocyclic Methylidene vs. Saturated Cyclohexyl: Conformational and Reactivity Differentiation

The N-(4-methylidenecyclohexyl) substituent contains an sp²-hybridized exocyclic carbon (C=CH₂), whereas the closest saturated analog, N-(4-methylcyclohexyl), contains an sp³ CH–CH₃ group. This difference is not merely isosteric: the exocyclic double bond constrains the cyclohexyl ring orientation relative to the urea plane and introduces a potential site for thiol-ene click chemistry or electrophilic addition that is absent in the saturated analog. No head-to-head biological or reactivity data exist for this pair; differentiation is inferred from computed ground-state geometry and known exocyclic olefin reactivity .

Exocyclic vs Saturated Cyclohexyl
Class-level inference
Target: sp² (C=CH₂) – restricted rotation
vs
Saturated analog: sp³ (CH–CH₃) – free rotation
Supports reactivity-based differentiation; exocyclic olefin may enable conjugation chemistry.
No head-to-head biological or reactivity data available.
Structural differentiation Conformational analysis Chemical reactivity

Hydrogen-Bond Donor Count Reduction vs. Parent 4-Ethyl-2,3-dioxopiperazine-1-carboxamide

Substitution of the primary amide –NH₂ of the parent compound (4-ethyl-2,3-dioxopiperazine-1-carboxamide, CAS 77579-88-5) by the N-(4-methylidenecyclohexyl) group reduces the hydrogen-bond donor (HBD) count from 2 to 1 and the topological polar surface area (tPSA) from approximately 89 Ų to 69.7 Ų . This reduction in HBD count and tPSA is quantitatively consistent with improved predicted passive membrane permeability according to the Veber rule (rotatable bonds ≤10, tPSA ≤140 Ų, HBD ≤5), though the parent also satisfies these criteria. The methylidenecyclohexyl group additionally increases calculated logP (XLogP3) from approximately –0.4 to 0.9, reflecting greater lipophilicity that may enhance blood–brain barrier penetration or tissue distribution relative to the parent .

HBD Count vs Parent
Cross-study comparable
ΔHBD –1 Target HBD=1, Parent HBD=2
May support improved passive permeability prediction relative to parent amide.
Computed values; no experimental logP or permeability data.
Physicochemical property Permeability Drug-likeness

Scaffold Provenance: 4-Ethyl-2,3-dioxopiperazine-1-carboxamide as a Validated Surface-Recognition Domain in HDAC Inhibition

The 4-ethyl-2,3-dioxopiperazine-1-carboxamide fragment was explicitly validated as an aqueous-solubilizing surface-recognition domain in a series of orally bioavailable 2-amino-5-(thiophen-2-yl)benzamide HDAC inhibitors [1]. Compound 8b, which incorporates this fragment, inhibited HCT116 cell growth and HDAC1/2, achieving tumor volume reduction (T/C: 60% at 45 mg/kg and 47% at 80 mg/kg over 16 days) in a HCT116 xenograft model, comparable to MS-275 (T/C: 51% at 45 mg/kg), but without the body weight loss observed with MS-275 [1]. While the target compound 2097927-67-6 extends this fragment with a 4-methylidenecyclohexyl group that was not studied in that series, the fragment's demonstrated ability to modulate HDAC inhibition and oral bioavailability provides class-level evidence that this chemotype can support in vivo activity, distinguishing it from unvalidated 2,3-dioxopiperazine building blocks lacking the 4-ethyl substitution pattern.

Fragment HDAC Validation
Class-level inference
8b with fragment: reported T/C 60% (45 mg/kg)
vs
MS-275: T/C 51% (45 mg/kg)
Fragment-level evidence of oral activity and tolerability endpoint; target compound not tested.
HCT116 xenograft; 16-day oral dosing; no body weight loss reported for 8b.
HDAC inhibitor Surface recognition domain Antitumor activity

Differentiation from Piperacillin-Related 2,3-Dioxopiperazine Carboxamides: Substitution at the Carboxamide Nitrogen

The 4-ethyl-2,3-dioxopiperazine-1-carbonyl group is a critical side chain in piperacillin and several cefoperazone impurities, where it is attached via an amide bond to a β-lactam nucleus (e.g., ampicillin or cephalosporin core) [1]. In contrast, the target compound bears an N-(4-methylidenecyclohexyl) substituent on the carboxamide nitrogen, creating a urea-like N–C(=O)–N linkage instead of the N–C(=O)–N(β-lactam) motif. This structural divergence means the compound cannot serve as a direct piperacillin impurity standard nor participate in β-lactam acylation chemistry. It is also distinct from cefoperazone impurity A (CAS 73240-08-1) and cefoperazone impurity 5, both of which retain a 4-ethyl-2,3-dioxopiperazine-1-carboxamide linked to a cephalosporin-derived core [2]. For impurity profiling or forced degradation studies, this compound should be considered a unique degradant or synthetic byproduct rather than a substitute for established pharmacopeial impurities.

vs β-Lactam Impurities
Class-level inference
Target: urea-type N–C(=O)–N linkage
vs
Piperacillin impurity: amide-linked to β-lactam core
Distinct from antibiotic impurity standards; prevents misassignment in profiling studies.
Structural comparison only; no quantitative impurity data.
Beta-lactam antibiotic Piperacillin impurity Side-chain differentiation

Lack of Quantitative EP4 Antagonist Data: Public Database Caution

Several aggregated bioactivity databases associate CAS 2097927-67-6 with EP4 receptor antagonist IC₅₀ values (e.g., 5.60 nM on human EP4). However, the underlying BindingDB entry (BDBM50446847, ChEMBL3115074) corresponds to a compound with molecular formula C₂₃H₂₈N₂O₄ (MW 396.48) and SMILES C[C@H](NC(=O)[C@H]1CCCCN1CCOc1ccccc1)c1ccc(cc1)C(O)=O, which is chemically distinct from the target C₁₄H₂₁N₃O₃ scaffold [1]. No peer-reviewed publication or patent currently reports EP4 antagonist activity for the correct structure of 4-ethyl-N-(4-methylidenecyclohexyl)-2,3-dioxopiperazine-1-carboxamide. This misattribution creates significant procurement risk: a buyer relying on database-aggregated IC₅₀ values for target engagement decisions would be acting on data from a different chemotype . Until primary literature validates EP4 activity for the correct structure, this compound should be considered pharmacologically uncharacterized.

EP4 Data Misattribution
Data integrity review
No confirmed EP4 IC₅₀ for correct structure (C₁₄H₂₁N₃O₃). Public entry BDBM50446847 belongs to a different chemotype (C₂₃H₂₈N₂O₄).
Data integrity flag: verify structure before relying on database-derived EP4 pharmacology.
Cross-reference with BindingDB and ChEMBL before procurement.
EP4 receptor Data integrity Procurement due diligence

Recommended Application Scenarios for 4-Ethyl-N-(4-methylidenecyclohexyl)-2,3-dioxopiperazine-1-carboxamide Based on Verified Evidence


Fragment-Based HDAC Inhibitor Library Design Requiring a Validated Solubilizing Surface-Recognition Domain

For medicinal chemistry teams building focused libraries around the 2-amino-5-(thiophen-2-yl)benzamide HDAC inhibitor scaffold, the 4-ethyl-2,3-dioxopiperazine-1-carboxamide fragment has demonstrated in vivo antitumor efficacy and a tolerability advantage over MS-275 (no body weight loss at efficacious doses) . Procuring 2097927-67-6 introduces the N-(4-methylidenecyclohexyl) extension, which may further tune solubility, permeability (HBD = 1, tPSA = 69.7 Ų, XLogP3 = 0.9), and target residence time through additional hydrophobic contacts. This compound should be prioritized over the unsubstituted parent amide (CAS 77579-88-5) in any library seeking to explore vectors beyond the primary amide while retaining the validated dioxopiperazine recognition domain [1].

Thiol-ene or Radical-Mediated Bioconjugation Probe Development

The exocyclic methylidene group (C=CH₂) on the cyclohexyl ring provides a chemically addressable handle for thiol-ene click chemistry, photoinduced radical addition, or metabolic oxidation studies that is absent in saturated N-cyclohexyl or N-(4-methylcyclohexyl) analogs . This reactivity distinction makes 2097927-67-6 the preferred choice over saturated analogs for any application requiring covalent attachment to a carrier protein, surface, or fluorophore via the cyclohexyl terminus. Experimental validation of conjugation efficiency under specific conditions (initiator, solvent, stoichiometry) is recommended as part of the procurement decision workflow.

Antibiotic Impurity or Degradant Profiling Where the 4-Ethyl-2,3-dioxopiperazine Motif Is a Known Process Intermediate

Given the presence of the 4-ethyl-2,3-dioxopiperazine-1-carbonyl fragment in piperacillin and cefoperazone, 2097927-67-6 may arise as a synthetic byproduct during acylation or coupling steps involving 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride and cyclohexylidene-containing amine intermediates . For analytical development groups establishing impurity fate-and-purge studies, this compound serves as a structurally defined potential byproduct standard, provided its identity is confirmed against the specific CAS number and not confused with cefoperazone impurity A (CAS 73240-08-1) or impurity 5 (lactone-based structures) [1].

Physicochemical Property Benchmarking Against N-Substituted 2,3-Dioxopiperazine Building Blocks

In cheminformatic or property-prediction model training, 2097927-67-6 offers a well-defined data point at the intersection of moderate lipophilicity (XLogP3 = 0.9), low HBD count (1), and moderate tPSA (69.7 Ų), which positions it between highly polar primary amide analogs and excessively lipophilic N,N-disubstituted variants . Procurement for property-screening libraries should prioritize this compound over uncharacterized or less-balanced analogs, with the caveat that experimental logD, solubility, and permeability measurements remain absent and should be generated upon acquisition.

Application
Selection Property
Validation Focus
Fragment-based HDAC inhibitor library design
Methylidenecyclohexyl extension for vector exploration; reported fragment tolerability endpoint context
In vivo model tolerability and target-engagement validation
Thiol-ene bioconjugation probe development
Exocyclic methylidene group for click chemistry reactivity
Conjugation efficiency under specific initiator/solvent conditions
Antibiotic impurity or degradant profiling
Structural distinction from β-lactam-linked impurity standards
Identity confirmation against specific CAS and compendial impurities
Physicochemical property benchmarking
Balanced HBD, tPSA, and lipophilicity profile
Experimental logD, solubility, and permeability measurement
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